3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound featuring a tert-butyl group, a methoxyphenyl group, and a pyrrolidinone moiety
Preparation Methods
The synthesis of 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting with the preparation of the pyrrolidinone core. The tert-butyl group is introduced via alkylation reactions, while the methoxyphenyl group is incorporated through nucleophilic substitution reactions. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyphenyl group. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other urea derivatives with tert-butyl and methoxyphenyl groups. Compared to these compounds, 3-tert-butyl-1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific structural arrangement and the presence of the pyrrolidinone moiety. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research .
Properties
IUPAC Name |
1-tert-butyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-16(2,3)18-15(21)17-11-9-14(20)19(10-11)12-5-7-13(22-4)8-6-12/h5-8,11H,9-10H2,1-4H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWZVEXUESYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.